Product packaging for 2-(3,4-Diethoxyphenyl)-1,3-benzothiazole(Cat. No.:)

2-(3,4-Diethoxyphenyl)-1,3-benzothiazole

Cat. No.: B305294
M. Wt: 299.4 g/mol
InChI Key: HRUVBXGKGKSWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Diethoxyphenyl)-1,3-benzothiazole is a synthetic organic compound belonging to the benzothiazole class, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse and significant biological activities . The compound features a planar benzothiazole core, where a benzene ring is fused with a 1,3-thiazole ring, substituted at the 2-position with a 3,4-diethoxyphenyl group . This specific substitution pattern is of particular research interest, as the diethoxy moiety can influence the compound's electronic properties, lipophilicity, and overall pharmacokinetic profile, making it a valuable intermediate for structure-activity relationship (SAR) studies . Benzothiazole derivatives, particularly 2-aryl variants like this compound, have been extensively investigated for their wide spectrum of pharmacological properties. Research indicates high potential in areas such as antimicrobial , anticancer , anthelmintic , anti-inflammatory , and anticonvulsant applications. The benzothiazole nucleus is a key structural component in various marketed drugs and is frequently explored in the design of new therapeutic agents . The mechanism of action for benzothiazole derivatives is often target-specific; for instance, some analogues function as monoamine oxidase inhibitors or interact with GABAergic systems, which is a relevant pathway for investigating anticonvulsant activity . Others exhibit potent activity against specific cancer cell lines, making them promising scaffolds in oncology research . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers working in drug discovery, synthetic chemistry, and the development of novel bioactive molecules will find this compound a versatile and high-value building block for their investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO2S B305294 2-(3,4-Diethoxyphenyl)-1,3-benzothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-1,3-benzothiazole

InChI

InChI=1S/C17H17NO2S/c1-3-19-14-10-9-12(11-15(14)20-4-2)17-18-13-7-5-6-8-16(13)21-17/h5-11H,3-4H2,1-2H3

InChI Key

HRUVBXGKGKSWHP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OCC

Origin of Product

United States

Structure Activity Relationship Sar and Molecular Design Principles for 2 Arylbenzothiazole Systems

Systematic Exploration of Substituent Effects on the 1,3-Benzothiazole Nucleus

The 1,3-benzothiazole scaffold is a versatile heterocyclic system whose biological activity can be finely tuned by introducing various substituents onto its benzene (B151609) ring. nih.govnih.gov Research has shown that modifications, particularly at the C-2 and C-6 positions, can significantly influence the pharmacological profile of these compounds. jyoungpharm.orgnih.gov

The introduction of different functional groups at various positions on the benzothiazole (B30560) core has led to the discovery of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net For instance, the presence of a halogen, such as fluorine or chlorine, or an iodine atom on the benzothiazole ring can enhance pharmacological properties by increasing receptor affinity and modifying the molecule's lipophilicity. jyoungpharm.org Studies on a series of 2,6-disubstituted benzothiazoles have demonstrated significant anticancer potential, underscoring the importance of this substitution pattern. nih.gov The nature of the substituent plays a critical role; for example, electron-withdrawing groups can have markedly different effects on activity compared to electron-donating groups.

Position on Benzothiazole NucleusSubstituent TypeObserved Impact on Biological ActivityReference
C-2Aryl Groups (general)Core substitution pattern for diverse biological activities (anticancer, anti-inflammatory). jyoungpharm.org
C-6Halogens (e.g., -F, -Cl)Can enhance anticancer activity. The 2,6-disubstitution pattern is often beneficial. nih.gov
C-6Iodine (-I)May increase receptor affinity and lipophilicity, leading to improved pharmacological attributes. jyoungpharm.org
GeneralElectron-donating vs. Electron-withdrawing groupsThe electronic properties of substituents significantly modulate the overall biological profile of the molecule. researchgate.netnih.gov

Quantitative Analysis of the 3,4-Diethoxyphenyl Moiety's Contribution to Biological Activity

The 2-(3,4-diethoxyphenyl) moiety is a critical determinant of the biological activity of the parent molecule. The arrangement and nature of the alkoxy groups on the phenyl ring directly influence how the compound interacts with biological targets.

The substitution of methoxy (B1213986) (-OCH₃) groups with ethoxy (-OCH₂CH₃) groups can lead to significant changes in a molecule's physicochemical properties and, consequently, its biological activity. This is exemplified by comparing 2-(3,4-diethoxyphenyl)-1,3-benzothiazole with its well-studied dimethoxy analogue, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610). PMX610 has demonstrated potent and selective in-vitro antitumor properties against a range of human cancer cell lines. nih.gov

The change from dimethoxy to diethoxy increases the molecule's lipophilicity and steric bulk. This can affect several factors, including cell membrane permeability, metabolic stability, and the binding affinity for a target protein. While both diethoxy and dimethoxy groups are electron-donating, the larger size of the ethoxy groups might produce a more favorable or, conversely, a less favorable fit within a specific receptor's binding pocket compared to the methoxy groups. The optimal choice of alkoxy substituent is therefore highly dependent on the specific biological target.

AnalogueKey Structural FeatureReported Biological Activity ProfileReference
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX610)3,4-Dimethoxy substitution on the phenyl ring.Potent and selective in-vitro antitumor activity against various human cancer cell lines. nih.gov
This compound3,4-Diethoxy substitution on the phenyl ring.Increased lipophilicity and steric bulk compared to the dimethoxy analogue, which is expected to modulate target binding and pharmacokinetic properties. nih.govescholarship.org

The specific placement of substituents on the 2-phenyl ring is a crucial factor in determining the biological efficacy of 2-arylbenzothiazoles. escholarship.org The relative positions of the two ethoxy groups in the 3,4- (ortho) configuration create a specific electronic and steric profile. Moving these substituents to other positions, such as 2,4- or 3,5-, would result in different isomers with potentially distinct biological activities.

The directing influence of each substituent group affects how the molecule presents itself to a biological target. msu.edu For example, a shift from a 3,4-diethoxy to a 2,5-diethoxy pattern would alter the molecule's dipole moment and the spatial orientation of the electron-donating oxygen atoms, which could fundamentally change its binding mode and affinity. Studies on related aromatic compounds show that even subtle changes in substituent position can lead to significant differences in activity. uomustansiriyah.edu.iq For instance, research on other substituted benzothiazoles has shown that placing functional groups at the ortho and para positions of the phenyl ring is well-tolerated by certain enzymes. escholarship.org

Isomeric Position of Diethoxy GroupsDescriptionPotential Impact on ActivityReference Principle
3,4- (ortho)The parent compound's configuration.Establishes a baseline biological activity profile based on this specific electronic and steric arrangement. nih.gov
2,5- (para)One ethoxy group is ortho to the benzothiazole link, the other is meta.Alters the symmetry and electronic distribution, potentially impacting receptor recognition and binding affinity. msu.eduuomustansiriyah.edu.iq
3,5- (meta)Both ethoxy groups are meta to the benzothiazole link.Creates a different spatial arrangement of hydrogen bond acceptors, which could favor or hinder interaction with a target protein. msu.eduuomustansiriyah.edu.iq

Rational Design Strategies for Optimizing this compound Analogues

Rational design provides a systematic approach to optimizing lead compounds like this compound. This process leverages SAR data to create new analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov

A key strategy involves molecular modeling and computational chemistry to predict how structural modifications will affect biological activity. drugbank.com Techniques such as molecular docking can simulate the binding of designed analogues into the active site of a target protein, helping to prioritize which compounds to synthesize. nih.gov This approach can explain experimentally determined affinities and guide the design of new derivatives with potentially enhanced interactions. drugbank.com

Based on the SAR principles discussed, several rational design strategies can be proposed:

Systematic Modification of the Benzothiazole Nucleus: Introduce a variety of small, electronically diverse substituents (e.g., -F, -Cl, -CH₃, -CF₃) at the C-6 position to probe for beneficial interactions, building on the knowledge that 2,6-disubstituted benzothiazoles often show promising activity. nih.gov

Bioisosteric Replacement on the Phenyl Ring: Replace the ethoxy groups with other hydrogen bond acceptors or lipophilic groups (e.g., thioethers, alkyl chains) to fine-tune solubility and target engagement.

Exploration of Positional Isomerism: Synthesize and test other positional isomers (e.g., 2,5- and 3,5-diethoxyphenyl analogues) to determine the optimal substitution pattern on the phenyl ring for a given biological target.

Metabolic Stability Enhancement: Follow-up studies on promising analogues should include evaluation of their metabolic stability to ensure the designed compounds are not rapidly degraded in vivo, a critical step for drug development. escholarship.org

By combining these strategies, researchers can efficiently explore the chemical space around the this compound scaffold to develop optimized compounds for specific therapeutic applications.

Molecular Mechanism of Action Studies for 2 3,4 Diethoxyphenyl 1,3 Benzothiazole and Analogues

Identification and Validation of Molecular Targets in Cellular Systems

The anticancer effects of 2-arylbenzothiazoles are predicated on their interaction with specific molecular targets within cancer cells. The primary and most extensively studied target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. bohrium.comnih.gov However, other enzymatic targets, particularly protein kinases, have also been identified for certain derivatives.

Certain 2-arylbenzothiazole derivatives have been designed as potent inhibitors of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and growth. nih.govresearchgate.net These compounds function as multi-angiokinase inhibitors, targeting key enzymes such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Fibroblast Growth Factor Receptor-1 (FGFR-1), and Platelet-Derived Growth Factor Receptor-β (PDGFR-β). nih.govresearchgate.net By occupying the ATP-binding pocket of these kinases, they prevent the phosphorylation and activation of downstream signaling pathways, thereby inhibiting cell proliferation and migration.

For instance, a series of novel 2-arylbenzothiazoles demonstrated potent, low micromolar to nanomolar inhibitory activity against these kinases. nih.govresearchgate.net Molecular docking studies have shown that the 2-phenylbenzothiazole (B1203474) moiety typically binds in the hinge region of the kinase domain, a characteristic interaction for Type I and Type II kinase inhibitors. nih.gov

Another key aspect of enzyme modulation is the metabolic activation of 2-arylbenzothiazoles by cytochrome P450 (CYP) enzymes. Specifically, CYP1A1 is responsible for bioactivating compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) into reactive electrophilic species that can form DNA adducts, leading to apoptosis in sensitive cancer cells. nih.govmdpi.com Other CYP enzymes, such as CYP2W1 and CYP2S1, are also involved in the metabolism of these compounds, with CYP2W1 contributing to bioactivation and CYP2S1 potentially to deactivation. nih.gov

Inhibitory Activity of Representative 2-Arylbenzothiazole Analogues Against Angiogenic Kinases. nih.govresearchgate.net
Compound AnalogueVEGFR-2 IC50 (µM)FGFR-1 IC50 (µM)PDGFR-β IC50 (µM)
Analogue 9d0.190.280.07
Analogue 9f0.180.370.04
Analogue 9i0.170.190.08
Analogue 9k0.130.270.14

The definitive molecular target for many anticancer 2-arylbenzothiazoles is the Aryl Hydrocarbon Receptor (AhR). bohrium.comnih.gov These compounds act as potent ligands and agonists for the AhR, which normally resides in the cytoplasm in a complex with chaperone proteins. bohrium.comnih.govnottingham.ac.uk

Upon binding of a 2-arylbenzothiazole ligand, the chaperone proteins dissociate, and the ligand-AhR complex translocates to the nucleus. nih.gov This activation step is critical for the subsequent biological effects of the compound. Studies have confirmed that various 2-aryl and 2-pyridinylbenzothiazoles can induce significant AhR-mediated transcription in cell-based reporter gene assays. nih.gov Competitive binding assays have shown that these compounds can displace radiolabeled ligands like [³H]-TCDD from the AhR, confirming they are bona fide ligands. nottingham.ac.uk The affinity of these compounds for the AhR can be in the low nanomolar range, underscoring the specificity of this interaction. nottingham.ac.uk

Elucidation of Intracellular Signaling Pathway Modulation by Benzothiazoles

The binding of 2-arylbenzothiazoles to the AhR initiates a cascade of intracellular signaling events. nih.gov Once in the nucleus, the activated ligand-AhR complex dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

The most prominent downstream effect of this signaling pathway is the potent induction of cytochrome P450 enzymes, particularly CYP1A1. nih.govmdpi.com The upregulation of CYP1A1 is a hallmark of AhR activation by 2-arylbenzothiazoles. This induced CYP1A1 enzyme then metabolizes the benzothiazole (B30560) compound itself, leading to the formation of reactive metabolites that cause DNA damage and trigger apoptosis, representing a key component of their selective anticancer activity. nih.govmdpi.com

Beyond the classical AhR/CYP1A1 axis, AhR activation can also intersect with other critical signaling pathways, including Wnt/β-catenin, NF-κB, and estrogen receptor (ER-alpha) signaling, leading to broader effects on cell fate and function. nih.gov Furthermore, for derivatives that function as kinase inhibitors, the modulated pathways are those directly downstream of the inhibited receptors, such as the RAS/RAF/MEK/ERK pathway, which is critical for cell proliferation and survival. mdpi.com

Resistance Mechanisms to 2-Arylbenzothiazoles in Cellular Models

The development of drug resistance is a significant challenge in cancer therapy. Cellular models of acquired resistance to 2-arylbenzothiazoles, such as 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) , have been established to investigate these mechanisms. bohrium.comnih.gov

A primary mechanism of resistance involves alterations in the AhR signaling pathway. bohrium.comnih.gov In resistant breast cancer cell lines, the AhR protein is often found to be constitutively localized within the nucleus, even in the absence of the drug. bohrium.comnih.gov This aberrant localization prevents the drug from effectively driving the transcription of its target gene, CYP1A1. bohrium.comnih.gov Consequently, the bioactivation of the benzothiazole is diminished, leading to a significant reduction in DNA adduct formation and DNA double-strand breaks. nih.gov

Other contributing factors to resistance include impaired drug accumulation, where resistant cells show diminished depletion of the drug from the culture medium and reduced intracellular retention. bohrium.comnih.gov Furthermore, gene expression profiling has revealed a significant upregulation of another cytochrome P450 enzyme, CYP1B1, in resistant cells. bohrium.comnih.gov CYP1B1 is known to be implicated in resistance to various therapeutic agents, and its overexpression may contribute to an alternative, non-toxic metabolism of the 2-arylbenzothiazole compounds. bohrium.commdpi.comtaylorandfrancis.com

Key Differences Between Sensitive and Resistant Breast Cancer Cell Lines to 2-Arylbenzothiazoles. bohrium.comnih.gov
CharacteristicSensitive Cells (e.g., MCF-7 wt)Resistant Cells (e.g., 203R)
GI50 for DF 203< 5 nM> 50 µM
AhR LocalizationCytosolic (translocates to nucleus upon treatment)Constitutively nuclear
CYP1A1 InductionStrongly induced by drugInduction is abrogated
Intracellular Drug RetentionNormalImpaired
DNA Adduct FormationSignificantGreatly reduced
CYP1B1 ExpressionBaseline> 5-fold up-regulation

Computational and Theoretical Investigations of 2 3,4 Diethoxyphenyl 1,3 Benzothiazole

Ligand-Protein Interaction Profiling through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in understanding the structural basis of a ligand's biological activity. For the 2-(3,4-diethoxyphenyl)-1,3-benzothiazole scaffold, docking studies have been crucial in elucidating its binding modes within the active sites of various protein targets.

Research on related benzothiazole (B30560) derivatives has shown that the bicyclic benzothiazole ring system is a versatile scaffold capable of forming key interactions within protein binding pockets. mdpi.combiointerfaceresearch.com Docking simulations of benzothiazole-based inhibitors against targets like the lymphocyte-specific protein tyrosine kinase (p56lck) and Fibroblast Growth Factor Receptor-1 (FGFR-1) have revealed common interaction patterns. biointerfaceresearch.combohrium.com These typically involve:

Hydrogen Bonding: The nitrogen atom in the thiazole (B1198619) ring often acts as a hydrogen bond acceptor, a critical interaction for anchoring the ligand in the active site.

Hydrophobic Interactions: The aromatic rings of the benzothiazole core and the phenyl substituent engage in hydrophobic and π-π stacking interactions with non-polar amino acid residues of the target protein. mdpi.com For instance, studies on benzothiazole derivatives targeting Candida albicans N-myristoyltransferase (CaNmt) highlighted significant hydrophobic interactions between the inhibitors and the enzyme. nih.gov

Aromatic Interactions: Aromatic interactions, such as edge-to-face (T-shaped) π-π stacking, have been identified as predominant forces in the binding of benzothiazole derivatives to proteins like lysozyme. mdpi.com

In the specific case of this compound, the diethoxy groups on the phenyl ring can further influence binding. They can participate in additional hydrophobic interactions or, depending on the topology of the binding site, act as hydrogen bond acceptors. Molecular docking studies on a variety of benzothiazole derivatives have helped rationalize their biological activities and guide the synthesis of more potent analogs. bohrium.comresearchgate.net

Table 1: Representative Molecular Docking Studies of Benzothiazole Derivatives

Target ProteinBenzothiazole ScaffoldKey Interactions ObservedReference
Candida albicans N-myristoyltransferase (CaNmt)Substituted 2-phenylbenzothiazolesHydrophobic and hydrogen-bonding interactions. nih.gov
Fibroblast Growth Factor Receptor-1 (FGFR-1)Substituted 2-arylbenzothiazolesBinding within the ATP-binding pocket. bohrium.com
p56lck Kinase2-amino-heteroaryl-benzothiazole-6-anilidesInteractions with hinge region and allosteric sites. biointerfaceresearch.com
Lysozyme2-(methylthio)-benzothiazole derivativeAromatic (π-π stacking), hydrophobic, and hydrogen bonding. mdpi.com

Quantum Chemical Characterization of Electronic and Conformal Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules. nih.gov These calculations provide a detailed understanding of electron distribution, molecular orbital energies, and conformational preferences, which are fundamental to a molecule's reactivity and interactions.

For benzothiazole derivatives, DFT studies have been used to determine optimized geometries, vibrational frequencies, and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. derpharmachemica.com

Frontier Molecular Orbitals (HOMO/LUMO): In many 2-arylbenzothiazole systems, the HOMO is often distributed across the entire molecule or concentrated on the electron-rich benzothiazole ring, while the LUMO is frequently localized on a specific moiety, such as the benzothiazole or an acceptor group. derpharmachemica.comnih.gov For this compound, the electron-donating diethoxy groups on the phenyl ring would be expected to raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap. A smaller energy gap suggests that the molecule can be more easily excited, which is relevant for its potential applications in optoelectronics. nih.govfrontiersin.org

Molecular Electrostatic Potential (MEP): MEP maps are valuable for predicting chemical reactivity. researchgate.net They illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For benzothiazole derivatives, the nitrogen atom is typically a site of negative potential, indicating its role as a hydrogen bond acceptor.

Conformational Analysis: DFT calculations can determine the most stable conformation of the molecule. researchgate.net For this compound, a key conformational feature is the dihedral angle between the benzothiazole and the diethoxyphenyl rings. The planarity of the molecule influences the extent of π-electron delocalization, which in turn affects its electronic and optical properties. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Benzothiazole Derivative

ParameterValue (eV)DescriptionReference
E(HOMO)-5.789Energy of the Highest Occupied Molecular Orbital derpharmachemica.com
E(LUMO)-2.816Energy of the Lowest Unoccupied Molecular Orbital derpharmachemica.com
Energy Gap (ΔE)2.973E(LUMO) - E(HOMO); relates to chemical reactivity and stability. derpharmachemica.com

Note: The values are for 4-[(6-ethoxy benzothiazol-2-yl) diazenyl] Phenyl 2-(2, 3-dihydro-1H-inden-2-yl) Acetate, a related complex benzothiazole derivative, and serve as an illustrative example.

Predictive Modeling for Structure-Activity Relationships (QSAR/3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. imist.ma These models are powerful predictive tools in drug design. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of molecules. nih.govijpsr.com

Numerous QSAR and 3D-QSAR studies have been performed on benzothiazole derivatives to guide the design of more potent agents. thaiscience.infonih.govchula.ac.th These studies typically yield models with high statistical significance, characterized by parameters like the cross-validated coefficient (q²) and the non-cross-validated coefficient (r²). nih.govijpsr.com

CoMFA and CoMSIA Models: These analyses generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity. For example, a CoMFA study on benzothiazole derivatives as CaNmt inhibitors provided interpretable 3D contour maps that explained the structure-activity relationship. nih.gov

Steric Fields: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that steric hindrance in those areas is detrimental.

Electrostatic Fields: Blue contours highlight areas where positive charges increase activity, whereas red contours show where negative charges are preferred.

Key Findings from Benzothiazole QSAR Studies:

Studies on p56lck inhibitors and H3-receptor antagonists have successfully generated predictive QSAR models. ijpsr.comthaiscience.infonih.gov

The predictive power of these models allows for the virtual design of new analogs with potentially improved potency before undertaking their actual chemical synthesis. thaiscience.info

Table 3: Statistical Results from a 3D-QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors

ModelPredictive r² (r²_pred)DescriptionReference
CoMFA 0.7100.9660.82 (for a similar study)Model based on steric and electrostatic fields. ijpsr.comnih.gov
CoMSIA 0.6420.9560.82 (for a similar study)Model includes steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields. ijpsr.comnih.gov

Note: q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) indicate the model's internal consistency and fitting quality. Predictive r² assesses the model's ability to predict the activity of an external test set.

Virtual Screening and Lead Optimization Using Computational Methods

Computational methods are indispensable for modern hit-to-lead and lead optimization campaigns in drug discovery. nih.gov Virtual screening and lead optimization leverage structural and ligand-based data to identify promising new chemical entities and refine them into viable drug candidates.

Virtual Screening (VS): VS is a computational technique used to search large libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. researchgate.net For a scaffold like this compound, two main VS approaches can be used:

Structure-Based Virtual Screening (SBVS): This method, also known as docking, screens compounds by predicting their binding affinity to the 3D structure of a protein target. researchgate.net

Ligand-Based Virtual Screening (LBVS): When the target's 3D structure is unknown, models can be built based on a set of known active ligands. Pharmacophore modeling is a common LBVS technique where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity is defined and used as a filter to screen databases. thaiscience.infonih.gov Pharmacophore models have been successfully developed for benzothiazole derivatives targeting p56lck. thaiscience.info

Lead Optimization: Once initial "hit" compounds are identified, lead optimization aims to improve their properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov Computational methods are heavily used in this phase:

Structure-Activity Relationship (SAR) Analysis: Insights from molecular docking and QSAR studies on a series of analogs, including derivatives of this compound, help build a detailed SAR. nih.gov This guides chemists in deciding which modifications are most likely to improve the desired properties.

In Silico Property Prediction: Computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties. This allows for the early-stage filtering of compounds that are likely to fail later in development due to poor drug-like properties.

The iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery, enabling the efficient development of optimized molecules based on scaffolds like this compound. nih.govnih.gov

Advanced Research Applications and Future Perspectives for 2 3,4 Diethoxyphenyl 1,3 Benzothiazole

Utility as a Scaffold for Novel Chemical Probe Development in Biological Systems

The structural framework of 2-(3,4-Diethoxyphenyl)-1,3-benzothiazole makes it an excellent starting point for the development of novel chemical probes. A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The benzothiazole (B30560) core itself is considered a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity. ucl.ac.be This inherent bioactivity, combined with the synthetic tractability of the 2-arylbenzothiazole series, allows for systematic modifications to optimize potency, selectivity, and fluorescent properties essential for a good chemical probe. mdpi.com

The 3,4-diethoxy substitution on the phenyl ring is of particular interest. The ethoxy groups can influence the molecule's lipophilicity and hydrogen bonding capacity, which are critical parameters for cell permeability and target engagement. Furthermore, the oxygen atoms can act as coordination sites for metal ions, opening the possibility of developing metal-sensing probes. The core structure also possesses inherent fluorescence, a key feature for many chemical probes used in bioimaging. pharmacyjournal.in

Derivatives of 2-arylbenzothiazole have been successfully developed as fluorogenic enzyme substrates for the detection of bacteria. For example, specific derivatives have been used to create probes for enzymes like aminopeptidase, esterase, phosphatase, and β-galactosidase, allowing for the fluorescent detection of bacterial colonies. google.com This demonstrates the potential of the this compound scaffold to be adapted for creating probes that can visualize enzymatic activity in living systems.

Moreover, the development of probes for reactive oxygen species (ROS) is an active area of research. One study detailed the creation of a novel red-emitting fluorescent probe for the superoxide (B77818) anion by modifying a hydroxyphenyl benzothiazole scaffold. wisdomlib.org This highlights the adaptability of the benzothiazole core for designing probes to study oxidative stress and related pathological conditions. Given the structural similarities, the this compound scaffold holds promise for the rational design of a new generation of chemical probes with tailored specificities and imaging capabilities.

Emerging Avenues in Benzothiazole-based Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using chemical tools. The diverse biological activities of benzothiazole derivatives place them at the forefront of this interdisciplinary field. pharmacyjournal.inepa.gov Research into benzothiazole-based compounds is continuously uncovering new mechanisms of action and potential therapeutic applications, moving beyond traditional medicinal chemistry.

One emerging area is the development of multi-target-directed ligands (MTDLs). Many complex diseases, such as Alzheimer's disease, involve multiple pathological pathways. nih.gov Designing a single molecule that can interact with several relevant targets offers a promising therapeutic strategy. The benzothiazole scaffold is well-suited for the design of MTDLs. For instance, novel benzothiazole derivatives have been synthesized and evaluated as potential treatments for Alzheimer's disease by targeting multiple enzymes, including cholinesterases and monoamine oxidase B. nih.gov

Another significant avenue is the use of benzothiazoles as inhibitors of protein-protein interactions, which are notoriously difficult to target with small molecules. For example, certain benzothiazole ureas have been identified as inhibitors of the interaction between the amyloid-beta peptide and Aβ-binding alcohol dehydrogenase, an interaction implicated in Alzheimer's disease. mdpi.com

The field of molecular hybridisation, which combines two or more pharmacophores to create a new hybrid molecule with enhanced activity, is also a promising direction for benzothiazole chemistry. nih.gov This approach has been used to develop potent anticancer agents by combining the benzothiazole scaffold with other bioactive moieties like 1,3,4-thiadiazole (B1197879) or thiazolidine-2,4-dione. nih.govnih.gov These hybrid molecules can exhibit improved efficacy and potentially overcome drug resistance. The this compound core, with its favorable electronic and steric properties, is a prime candidate for the creation of such innovative hybrid structures for chemical biology research.

Prospects for Advanced Preclinical Studies in Specific Disease Models

While direct preclinical data for this compound is not extensively reported, the wealth of information on closely related analogs provides a strong rationale for its investigation in various disease models.

Anticancer Activity: A significant body of research points to the potent anticancer properties of 2-arylbenzothiazoles. A notable example is 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610), which has demonstrated potent and selective antitumor activity against various cancer cell lines, including non-small cell lung, colon, and breast cancer. nih.gov The substitution pattern on the phenyl ring is critical for this activity. For instance, compounds with a 3,4-dimethoxy or a 3,4,5-trimethoxy substitution on the phenyl ring, attached to a benzothiazole scaffold, have been identified as novel tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. ekb.eg Given that the diethoxy group in the target compound is structurally and electronically similar to the dimethoxy group, it is highly probable that this compound will also exhibit significant antiproliferative activity. Further structure-activity relationship studies have shown that hydroxyl and methoxy (B1213986) groups on the phenyl ring can enhance cytotoxic effects.

Anti-inflammatory and Antioxidant Activity: Benzothiazole derivatives have also been evaluated for their anti-inflammatory and antioxidant properties. epa.gov Studies on various substituted benzothiazoles have demonstrated their ability to inhibit protein denaturation and scavenge free radicals, indicating their potential in treating inflammatory conditions and diseases associated with oxidative stress. epa.gov The diethoxyphenyl moiety could contribute to these activities through its electronic properties and potential to interact with relevant biological targets.

Neurodegenerative Diseases: The benzothiazole scaffold is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease. nih.gov As previously mentioned, derivatives are being designed as multi-target inhibitors. Furthermore, the structural similarity of some benzothiazoles to known amyloid-binding agents suggests their potential use as diagnostic imaging agents or as inhibitors of amyloid-beta aggregation.

The promising biological activities observed in closely related analogs strongly support the advancement of this compound into preclinical studies. Investigations in cancer, inflammatory disease, and neurodegenerative disease models would be a logical next step to fully elucidate its therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for 2-(3,4-diethoxyphenyl)-1,3-benzothiazole derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Key Steps :
    • Core Synthesis : React 2-aminobenzenethiol with trifluoroacetic anhydride to form the benzothiazole scaffold, followed by condensation with 3,4-diethoxyphenyl precursors (e.g., aryl aldehydes or ketones) under acidic or basic conditions .
    • Catalytic Optimization : Use nickel-catalyzed reactions (e.g., [Ni(cod)₂] with IPr ligands) for alkynylation or desulfidation to modify substituents. Reaction temperature (25–80°C) significantly impacts product distribution (e.g., benzothiazepine vs. quinoline derivatives) .
    • Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity, confirmed by melting point analysis and elemental composition (C, H, N) .

Q. How can researchers resolve structural ambiguities in benzothiazole derivatives using spectroscopic techniques?

Methodological Answer:

  • Spectral Workflow :
    • IR Spectroscopy : Identify ν(C=N) at ~1650–1728 cm⁻¹ and ν(C-S) at ~692–722 cm⁻¹ to confirm benzothiazole ring formation .
    • ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., δ 7.2–8.3 ppm for diethoxy-substituted phenyl groups) and coupling constants to distinguish regioisomers .
    • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₁NO₂S: calculated 335.12, observed 335.09) .

Advanced Research Questions

Q. How can computational models predict the bioactivity of this compound against Mycobacterium tuberculosis or cancer targets?

Methodological Answer:

  • In Silico Protocol :
    • Docking Studies : Use AutoDock Vina to simulate binding to Mycobacterium TB enoyl-ACP reductase (PDB: 4TZK) or human topoisomerase II (PDB: 1ZXM). Prioritize compounds with ΔG < -8 kcal/mol .
    • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen bond persistence (>50% simulation time) .
    • QSAR Validation : Corrogate substituent effects (e.g., electron-withdrawing groups at the 3,4-diethoxy position enhance antimycobacterial activity) .

Q. What strategies address contradictory data in biological assays for benzothiazole derivatives?

Methodological Answer:

  • Analytical Framework :
    • Dose-Response Validation : Replicate IC₅₀ measurements using standardized protocols (e.g., microplate Alamar Blue assay for TB inhibition) to rule out false positives .
    • Metabolite Interference Testing : Incubate compounds with liver microsomes to assess stability; unstable metabolites (e.g., sulfoxide derivatives) may skew results .
    • Orthogonal Assays : Cross-validate antiproliferative activity using both MTT and colony formation assays .

Contradictory Evidence Analysis

  • Issue : Variability in antischistosomal IC₅₀ values (e.g., 5.8 µM vs. 12 µM in different studies).
  • Resolution : Differences in assay conditions (e.g., adult vs. juvenile worms, exposure time) require harmonization via WHO-recommended protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.